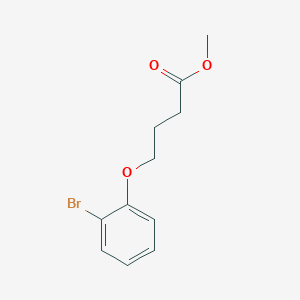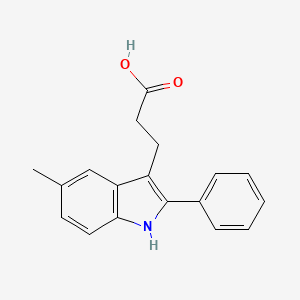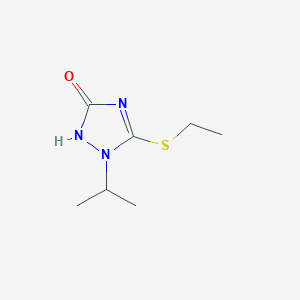
4-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile
描述
4-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile is an organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of an aminomethyl group at the fourth position, a methyl group at the first position, and a carbonitrile group at the second position of the pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base.
Formation of the Carbonitrile Group: This can be done through the reaction of the corresponding aldehyde with hydroxylamine to form an oxime, followed by dehydration to yield the nitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions: 4-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as pyrrole oxides.
Reduction: Reduced forms like primary amines.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学研究应用
4-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 4-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with active sites, while the nitrile group can participate in various interactions, including dipole-dipole interactions.
相似化合物的比较
1-Methylpyrrole-2-carbonitrile: Lacks the aminomethyl group, making it less versatile in certain reactions.
4-Aminomethylpyrrole-2-carbonitrile: Lacks the methyl group, which can affect its reactivity and interactions.
4-Aminomethyl-1-ethylpyrrole-2-carbonitrile: Contains an ethyl group instead of a methyl group, which can influence its physical and chemical properties.
Uniqueness: 4-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile is unique due to the presence of both the aminomethyl and methyl groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
属性
分子式 |
C7H9N3 |
|---|---|
分子量 |
135.17 g/mol |
IUPAC 名称 |
4-(aminomethyl)-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C7H9N3/c1-10-5-6(3-8)2-7(10)4-9/h2,5H,3,8H2,1H3 |
InChI 键 |
PFHAUCVAJWDEHT-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=C1C#N)CN |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














